2,6-Dichloronicotinamide

Content Navigation

Sourcing symmetrical 2,6-dichloropyridine introduces poor regiocontrol, while mono-chlorinated nicotinamides force linear synthesis, limiting late-stage diversification. 2,6-Dichloronicotinamide overcomes these limitations via its C3-carboxamide directing group, which activates C2/C6 chlorines for orthogonal, site-selective functionalization. This enables convergent assembly of BTK kinase inhibitors and diverse 6-amino-2-arylnicotinamide libraries. • Regioselective Pd coupling avoids isomeric mixtures • Modular C2/C6 late-stage derivatization maximizes library diversity • Reduces step count and improves yield versus linear pathways. Supplied with full analytical documentation; bulk quantities available for CRO and agrochemical development.

CAS Number

Product Name

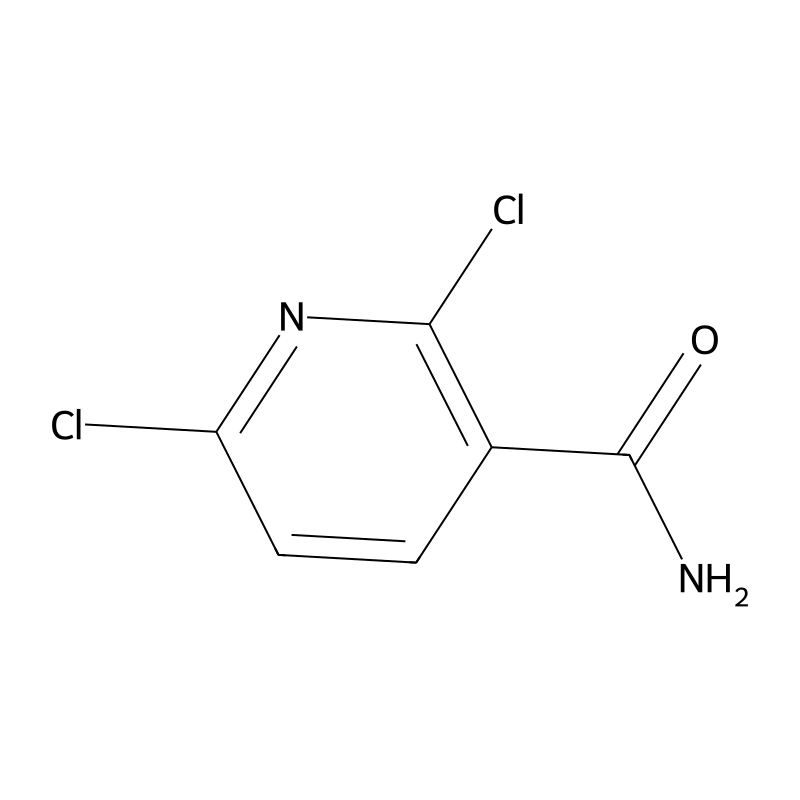

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2,6-Dichloronicotinamide is a highly functionalized pyridine derivative characterized by a C3-carboxamide group flanked by two reactive carbon-chlorine bonds at the C2 and C6 positions. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, bi-functional scaffold for the convergent synthesis of complex heterocyclic drugs, including kinase inhibitors. The baseline value of this compound lies in its precise electronic and steric topology: the electron-withdrawing nature of the pyridine ring and the carboxamide group activates the halogens for substitution, while the asymmetry introduced by the C3-amide enables orthogonal, site-selective functionalization that is impossible with symmetrical dihalopyridines [1].

Research Fit

Substituting 2,6-dichloronicotinamide with mono-chlorinated analogs (such as 2-chloronicotinamide or 6-chloronicotinamide) or unfunctionalized 2,6-dichloropyridine fundamentally disrupts synthetic efficiency. Mono-chlorinated substitutes restrict chemists to linear synthetic pathways, forcing the early introduction of aryl or amino moieties. This early commitment limits late-stage diversification, increases overall step count, and drastically reduces the overall yield of combinatorial libraries. Furthermore, substituting with 2,6-dichloropyridine removes the critical C3-amide directing group, resulting in poor regiocontrol during palladium-catalyzed cross-coupling and yielding intractable mixtures of C2 and C6 functionalized products [1].

Substitution Risk

Amide-Directed C2 Regioselectivity in Suzuki Cross-Coupling

During palladium-catalyzed Suzuki couplings, 2,6-dichloronicotinamide exhibits exceptional regioselectivity for the C2 position. This is driven by the chelation of the Pd(0) active species to the C3-amide group, which directs oxidative addition selectively to the adjacent C2-Cl bond. Studies utilizing the PXPd2 catalyst demonstrate that this directing effect overrides the natural steric preference for the C6 position, enabling highly selective C2-arylation. In contrast, dihalopyridines lacking this coordinating group yield poor selectivity or default to C6-arylation [1].

| Evidence Dimension | Regioselectivity of Suzuki coupling |

| Target Compound Data | Highly selective C2-arylation (directed by C3-amide chelation) |

| Comparator Or Baseline | Unfunctionalized 2,6-dichloropyridines (lack directing group, default to C6 or mixtures) |

| Quantified Difference | Complete reversal of regioselectivity from C6 to C2 |

| Conditions | PXPd2 catalyst, K2CO3 base, Methanol solvent |

Enables the precise, protecting-group-free installation of an aryl moiety at the C2 position, which is critical for convergent drug synthesis.

Comparator (methyl ester): non‑selective or reversed

Sterically Driven C6 Preference in Nucleophilic Aromatic Substitution (SNAr)

While the C2 position is targeted via directed Suzuki coupling, nucleophilic aromatic substitution (SNAr) with amines on 2,6-dichloronicotinamide occurs preferentially at the C6 position. The C2 position is sterically hindered by the adjacent C3-carboxamide group, making the C6-Cl bond significantly more accessible to incoming nucleophiles. This steric differentiation allows for orthogonal functionalization: chemists can perform an SNAr reaction to install a C6-amine, and subsequently or previously utilize Suzuki coupling to install a C2-aryl group without cross-reactivity[1].

| Evidence Dimension | Regioselectivity of SNAr with amine nucleophiles |

| Target Compound Data | Preferential C6 substitution |

| Comparator Or Baseline | Symmetrical dihalobenzenes (lack steric differentiation) |

| Quantified Difference | High C6 preference over C2 due to C3-amide steric bulk |

| Conditions | Amine nucleophiles under basic conditions |

Allows buyers to sequentially install two different functional groups at C2 and C6, transforming a linear synthesis into a highly efficient convergent pathway.

Late-Stage Diversification Capability for Kinase Inhibitor Libraries

The orthogonal reactivity of 2,6-dichloronicotinamide makes it the premier starting material for generating 6-amino-2-arylnicotinamide libraries, a structural motif common in BTK and other kinase inhibitors. By utilizing this specific scaffold, chemists achieve a rapid 3-step convergent synthesis. In contrast, starting from mono-chlorinated analogs necessitates lengthy linear syntheses where aryl moieties must be incorporated early, severely bottlenecking the rapid generation of diverse analogs for structure-activity relationship (SAR) profiling [1].

| Evidence Dimension | Synthetic steps to 6-amino-2-arylnicotinamide libraries |

| Target Compound Data | 3-step convergent synthesis with late-stage diversification |

| Comparator Or Baseline | Mono-chlorinated nicotinamides (require early-stage commitment and linear synthesis) |

| Quantified Difference | Significant reduction in step count and elimination of early-stage structural lock-in |

| Conditions | Combinatorial library generation for SAR studies |

Drastically reduces the time and cost required to synthesize diverse pharmaceutical libraries, directly impacting R&D procurement ROI.

Synthesis of BTK and Kinase Inhibitors

2,6-Dichloronicotinamide is the optimal starting material for synthesizing substituted nicotinimide inhibitors of Bruton's Tyrosine Kinase (BTK). Its dual orthogonal reactivity allows for the rapid, late-stage installation of diverse aryl and amino groups, accelerating hit-to-lead optimization in oncology and autoimmune disease research[1].

Combinatorial Library Generation via Convergent Synthesis

For CROs and discovery labs building libraries of 6-amino-2-arylnicotinamides, procurement of 2,6-dichloronicotinamide bypasses the limitations of linear synthesis. It enables a modular approach where the C2 and C6 positions can be functionalized independently in the final steps, maximizing library diversity with minimal synthetic effort [2].

Agrochemical Scaffold Development

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the development of novel pesticides and herbicides. The precise positioning of halogen, aryl, and heteroatom substituents on the pyridine ring, enabled by the compound's regioselectivity, is critical for optimizing target binding and environmental stability in agrochemical formulations [3].

Application Fit Matrix

References

- [1] Substituted nicotinimide inhibitors of btk and their preparation and use in the treatment of cancer, inflammation and autoimmune disease. Patent WO2015048662A2.

- [2] Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 2003, 5(17), 3131-3134.

- [3] Nicotinamide compounds useful as kinase modulators. Patent US8586751B2.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types